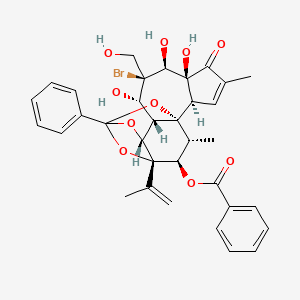
Importin |A1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Importin A1-IN-1 is a compound that plays a crucial role in the nuclear transport system of eukaryotic cells. It is part of the importin family, which is responsible for the active transport of proteins from the cytoplasm into the nucleus. This process is essential for various cellular functions, including gene expression, cell differentiation, and response to external stimuli .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Importin A1-IN-1 involves multiple steps, including the formation of a substrate/importin α/β complex. The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the stability and activity of the compound .
Industrial Production Methods
Industrial production of Importin A1-IN-1 involves large-scale synthesis using bioreactors. The process includes the expression of importin proteins in host cells, followed by purification and isolation of the desired compound. Advanced techniques such as chromatography and electrophoresis are employed to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Importin A1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Importin A1-IN-1, which can be further utilized in scientific research and industrial applications .
Applications De Recherche Scientifique
Importin A1-IN-1 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the mechanisms of nuclear transport and the role of importin proteins in cellular processes.
Biology: It helps in understanding the regulation of gene expression and the transport of proteins across the nuclear membrane.
Medicine: It is used in the development of therapeutic agents targeting nuclear transport pathways, which can be beneficial in treating diseases like cancer.
Industry: It is employed in the production of biopharmaceuticals and other biologically active compounds
Mécanisme D'action
Importin A1-IN-1 exerts its effects by binding to nuclear localization signals (NLS) on cargo proteins. This binding facilitates the formation of a trimeric complex with importin β1, which is then transported through the nuclear pore complex into the nucleus. The dissociation of the complex in the nucleus is mediated by the small GTPase Ran, allowing the cargo protein to perform its function within the nucleus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Importin α2: Similar in function but differs in its binding affinity and specificity for certain cargo proteins.
Importin β1: Acts as a carrier molecule in the nuclear transport process but has different structural and functional properties.
Transportin-1: Another nuclear import receptor with distinct cargo recognition and transport mechanisms
Uniqueness
Importin A1-IN-1 is unique due to its specific binding affinity for certain nuclear localization signals and its role in regulating the nuclear transport of a wide range of proteins. Its ability to interact with various cellular factors and viral proteins makes it a valuable tool in scientific research and therapeutic development .
Propriétés
Formule moléculaire |
C34H35BrO10 |
|---|---|
Poids moléculaire |
683.5 g/mol |
Nom IUPAC |
[(1R,2R,6S,7S,8R,9S,10S,11R,15S,16R,17R)-8-bromo-6,7,9-trihydroxy-8-(hydroxymethyl)-4,17-dimethyl-5-oxo-13-phenyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadec-3-en-16-yl] benzoate |
InChI |
InChI=1S/C34H35BrO10/c1-17(2)32-26(42-28(39)20-11-7-5-8-12-20)19(4)33-22-15-18(3)24(37)31(22,41)29(40)30(35,16-36)25(38)23(33)27(32)43-34(44-32,45-33)21-13-9-6-10-14-21/h5-15,19,22-23,25-27,29,36,38,40-41H,1,16H2,2-4H3/t19-,22-,23+,25+,26-,27-,29-,30-,31-,32+,33+,34?/m1/s1 |
Clé InChI |
HYEUYRRLQKNOTQ-UTJZZAJOSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@]([C@H]4O)(CO)Br)O)O)C)OC(O3)(O2)C6=CC=CC=C6)C(=C)C)OC(=O)C7=CC=CC=C7 |
SMILES canonique |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C(C4O)(CO)Br)O)O)C)OC(O3)(O2)C6=CC=CC=C6)C(=C)C)OC(=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)

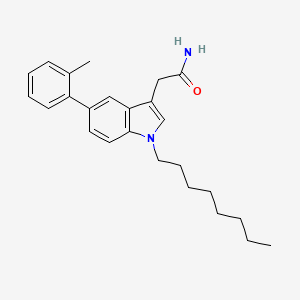

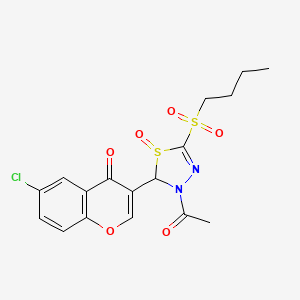

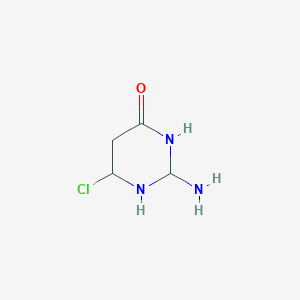

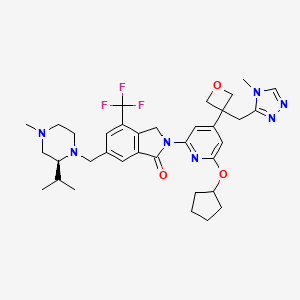

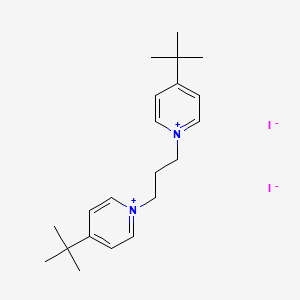
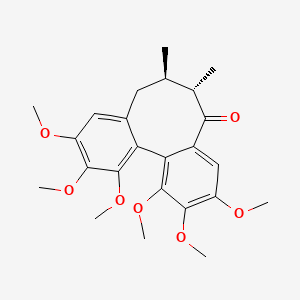
![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)
